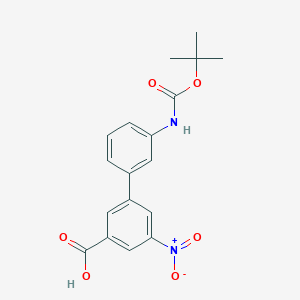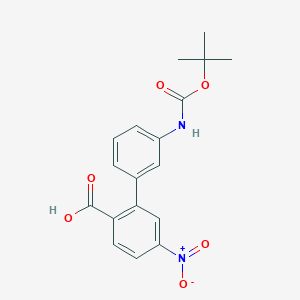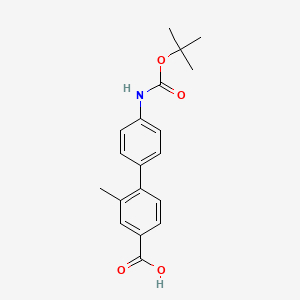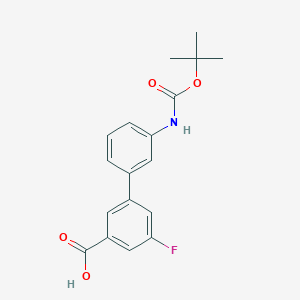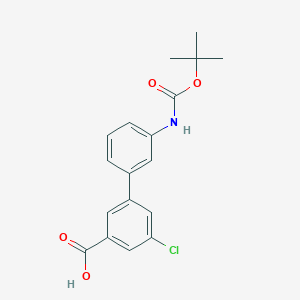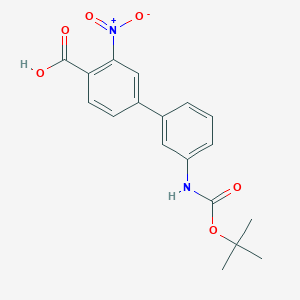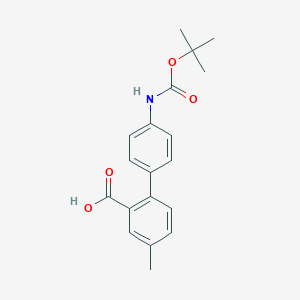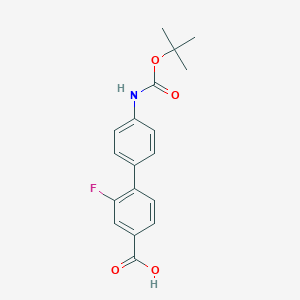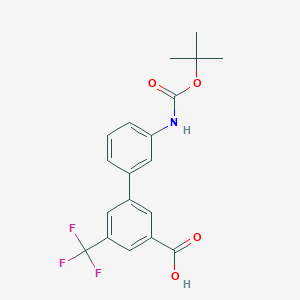
3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid: is an organic compound that features a trifluoromethyl group and a Boc-protected amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core, which can be achieved through various methods, including Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group after deprotection.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzoic acid moiety.
Substitution: The aromatic ring allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or nitro groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May serve as a building block for the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Can be used in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, potentially involving binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
3-(Boc-aminophenyl)boronic acid: Similar in having a Boc-protected amino group but differs in the presence of a boronic acid group instead of a trifluoromethyl group.
3-(Boc-amino)-5-nitrophenylboronic acid: Contains a nitro group instead of a trifluoromethyl group, offering different reactivity and applications.
Uniqueness:
- The presence of both a trifluoromethyl group and a Boc-protected amino group makes 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid unique in its reactivity and potential applications. The trifluoromethyl group imparts stability and lipophilicity, while the Boc-protected amino group allows for selective deprotection and further functionalization.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-18(2,3)27-17(26)23-15-6-4-5-11(10-15)12-7-13(16(24)25)9-14(8-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYANDFVZNUJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
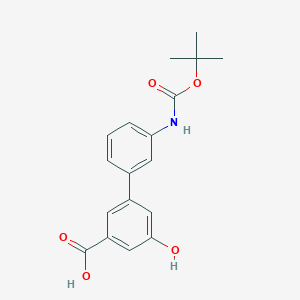
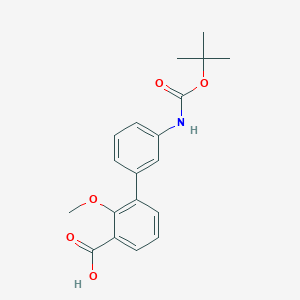
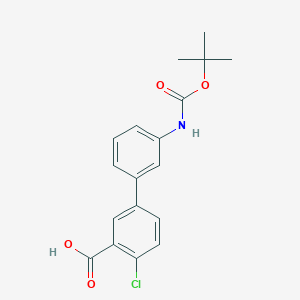
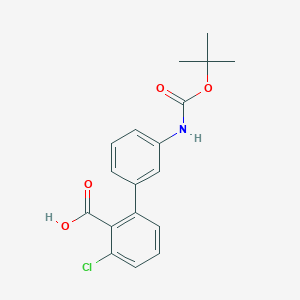
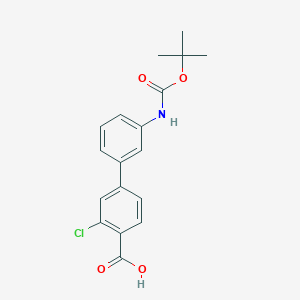
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid](/img/structure/B6412530.png)
